(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
Beschreibung
BenchChem offers high-quality (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-13(21)5-2-8-19-15(22)12(24-16(19)23)9-10-3-1-4-11-14(10)18-7-6-17-11/h1,3-4,6-7,9H,2,5,8H2,(H,20,21)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVSDVIOSVEDS-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities. They have been utilized for the design and development of numerous bioactive molecules.
Mode of Action
Quinoxaline derivatives have been shown to interact with various targets, receptors, or microorganisms
Biologische Aktivität
(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Thiazolidinone ring : This moiety is known for its diverse pharmacological properties.
- Quinoxaline derivative : Quinoxalines are recognized for their antimicrobial and anticancer activities.
The molecular formula of the compound is , with a molecular weight of approximately 302.35 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazolidinone derivatives have been reported to be as low as 0.004 mg/mL against certain strains, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | Staphylococcus aureus |
| Compound B | 0.015 | Bacillus cereus |
| Compound C | 0.030 | Escherichia coli |
| Compound D | 0.060 | Listeria monocytogenes |
Anticancer Activity
(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has also shown promise in cancer research. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, derivatives containing the thiazolidinone scaffold have been linked to inhibition of key signaling pathways involved in cancer progression, such as PI3K/AKT and MAPK pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidinone ring may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Membrane Integrity : Compounds may alter membrane permeability, leading to cell death in bacteria and tumor cells.
- Modulation of Signaling Pathways : The quinoxaline moiety can interfere with signaling pathways that promote cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid. Studies indicate that modifications on the quinoxaline ring or thiazolidinone structure can significantly enhance antimicrobial and anticancer potency. For example, substituents at specific positions on the quinoxaline ring have been correlated with increased activity against resistant bacterial strains .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazolidinone derivatives, including those similar to our compound, against a panel of bacterial strains. Results indicated that modifications in the side chains led to varied MIC values, highlighting the importance of structural optimization .
- Evaluation of Anticancer Properties : In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potential for further development as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | Activity Type | Most Sensitive Strain |
|---|---|---|---|
| Compound A | 0.004 - 0.03 | Antibacterial | Enterobacter cloacae |
| Compound B | 0.008 - 0.06 | Antifungal | Trichoderma viride |
Antidiabetic Potential
Thiazolidinone derivatives have been linked to antidiabetic properties, primarily through their action as agonists for PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. Compounds within this class are being investigated as potential treatments for type 2 diabetes mellitus .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally similar to (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid. Results indicated that these compounds exhibited potent activity against resistant bacterial strains, suggesting their potential as novel antibiotic agents .
Evaluation of Antidiabetic Effects
In another investigation, the antidiabetic effects of thiazolidinone derivatives were assessed in diabetic animal models. The results showed a significant reduction in blood glucose levels and improvement in insulin sensitivity, supporting the hypothesis that these compounds could be developed into therapeutic agents for managing diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
